![molecular formula C25H28FN5OS B2513488 2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-94-7](/img/structure/B2513488.png)
2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C25H28FN5OS, and its molecular weight, 465.59. Unfortunately, I could not find specific information on the detailed physical and chemical properties of this compound.Scientific Research Applications
Antimicrobial Activities
Research has highlighted the synthesis and antimicrobial evaluation of various thiazolo[3,2-b]-1,2,4-triazole derivatives, indicating a potential application in the development of new antimicrobial agents. For instance, studies on novel 1,2,4-triazole Schiff bases containing piperazine groups have shown promising antimicrobial activities against a range of bacterial and fungal strains. These compounds' mechanisms may involve interaction with microbial enzymes or disruption of cell wall synthesis, suggesting that similar structures could serve as templates for designing new antimicrobial agents (Basoglu Ozdemir, 2016).
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of thiazolo[3,2-b]-1,2,4-triazole derivatives have been investigated, revealing potential applications in treating inflammatory diseases and pain management. Some synthesized derivatives have shown significant activity in preclinical models, indicating the relevance of this scaffold in developing new therapeutic agents. These activities may be attributed to the inhibition of pro-inflammatory cytokines or modulation of other key inflammatory pathways (Tozkoparan et al., 2004).
Antitumor Activity
Compounds with thiazolo[3,2-b]-1,2,4-triazole frameworks have also been explored for their antitumor activities. Novel Schiff bases containing piperazine groups have demonstrated inhibitory activity against tumor cells, suggesting a potential application in cancer therapy. The antitumor activity might be related to the compounds' ability to interfere with DNA synthesis, cell cycle progression, or specific oncogenic pathways, making them candidates for further investigation as anticancer agents (Ding et al., 2016).
Mechanism of Action
Safety and Hazards
This compound is intended for research use only and is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.
Future Directions
The study of similar compounds, such as FPMINT, suggests potential future directions for research on this compound . For instance, further studies could investigate the structure-activity relationship of this compound and its analogues, as well as their inhibitory effects on ENTs . Additionally, the synthesis and chemical reactions of this compound could be explored in more detail.
properties
IUPAC Name |
2-ethyl-5-[(4-ethylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5OS/c1-3-17-9-11-18(12-10-17)22(23-24(32)31-25(33-23)27-21(4-2)28-31)30-15-13-29(14-16-30)20-8-6-5-7-19(20)26/h5-12,22,32H,3-4,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKIZUXWZPXRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
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